4-Hydroxyoxane-4-carbonitrile

Descripción

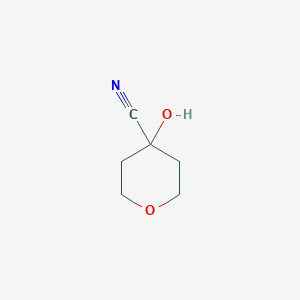

4-Hydroxyoxane-4-carbonitrile (CAS 50289-10-6) is a substituted oxane derivative featuring a hydroxyl (-OH) and cyano (-CN) group at the 4-position of the tetrahydropyran (oxane) ring.

Propiedades

IUPAC Name |

4-hydroxyoxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFYWRXLEMQSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxyoxane-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanenitrile in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyoxane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxooxane-4-carbonitrile.

Reduction: The nitrile group can be reduced to an amine group, yielding 4-hydroxyoxane-4-amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

4-Hydroxyoxane-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-hydroxyoxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. For instance, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-Hydroxyoxane-4-carbonitrile and related compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₆H₉NO₂* | -OH, -CN at C4 | 127.14 (calc.) | 50289-10-6 | High polarity, H-bond donor |

| Oxane-4-carbonitrile | C₆H₉NO | -CN at C4 | 111.14 | 4295-99-2 | Base structure, lower polarity |

| 4-Methoxyoxane-4-carbonitrile† | C₇H₁₁NO₂ | -OCH₃, -CN at C4 | 141.17 (calc.) | N/A | Lipophilic, electron-donating |

| 4-[4-(Trifluoromethyl)benzyl]oxane-4-carbonitrile | C₁₄H₁₄F₃NO | -CF₃-benzyl, -CN at C4 | 269.26 | 1393330-51-2 | Electron-withdrawing, lipophilic |

| 4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile | C₁₉H₁₈N₂O₂‡ | -Benzyloxy-phenyl, -CN at C4 | 306.36 | 1382486-54-5 | Aromatic, bulky substituent |

Reactivity and Functional Group Influence

- Hydroxyl Group Impact: The -OH group in this compound increases polarity and hydrogen-bonding capacity compared to the unsubstituted oxane-4-carbonitrile.

- Methoxy vs. Hydroxy: 4-Methoxyoxane-4-carbonitrile (inferred) exhibits reduced hydrogen bonding but improved lipophilicity, favoring reactions in non-polar environments.

- Aromatic Substituents: Compounds like 4-[4-(Trifluoromethyl)benzyl]oxane-4-carbonitrile () and 4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile () demonstrate enhanced steric bulk and electronic effects.

Actividad Biológica

4-Hydroxyoxane-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the hydroxyl group and the carbonitrile moiety is significant for its interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of acridine, which share structural similarities, have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | TBD |

| Acridine derivative | WRL-68 (Liver) | 86 |

| Acridine derivative | Caco2 (Colon) | TBD |

The specific IC50 values for this compound remain to be fully characterized in various cancer models.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways, leading to cancer cell death.

- Cell Cycle Arrest : Research indicates that they may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various carbonitrile derivatives, including this compound, demonstrated notable cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to assess viability post-treatment.

Findings :

- The compound exhibited moderate cytotoxic effects in vitro.

- Further investigation into its mechanism revealed that it significantly increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.

Pharmacological Evaluation

To evaluate the pharmacokinetic properties of this compound, researchers conducted studies involving absorption, distribution, metabolism, and excretion (ADME). Preliminary results suggest favorable bioavailability and metabolic stability, which are crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.